Acetamide, N-(1-methylethyl)-N-2-propenyl-
Overview
Description
Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (or ketone) linked to a nitrogen atom . They are derived from acetic acid and find some use as a plasticizer and as an industrial solvent .
Synthesis Analysis
The synthesis of cyanoacetamides, a related class of compounds, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . For example, N-Acetyl-N-(1-methylethyl)acetamide contains total 22 bond(s); 9 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s) and 1 imide(s) (-thio) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and more . For example, Acetamide,N-[4-(1-methylethyl)phenyl]- has a molecular weight of 177.24300, a density of 1.026g/cm3, a boiling point of 323.7ºC at 760mmHg, and a melting point of 101ºC .Mechanism of Action
While specific information on the mechanism of action of “Acetamide, N-(1-methylethyl)-N-2-propenyl-” is not available, chloroacetamide and thiocarbamate herbicides, which are structurally similar, are known to inhibit the synthesis of certain long-chain fatty acids reducing availability of lipids, proteins, and lignin for the plant growth .
Properties
IUPAC Name |
N-propan-2-yl-N-prop-2-enylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-5-6-9(7(2)3)8(4)10/h5,7H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGSYIINZQXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC=C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191666 | |
Record name | Acetamide, N-(1-methylethyl)-N-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3829-78-5 | |
Record name | Acetamide, N-(1-methylethyl)-N-2-propenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(1-methylethyl)-N-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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